4-Biphenylglyoxal, monosodium bisulphite

説明

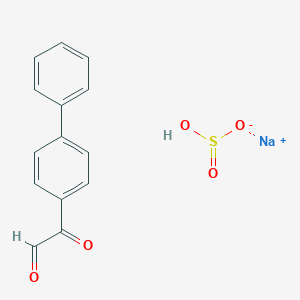

4-Biphenylglyoxal, monosodium bisulphite is a bisulphite adduct derived from 4-biphenylglyoxal, a dialdehyde featuring a biphenyl substituent. The compound forms when sodium bisulphite (NaHSO₃) reacts with the aldehyde groups of 4-biphenylglyoxal, yielding a crystalline adduct. This reaction follows the general mechanism of bisulphite addition to carbonyl compounds, where the nucleophilic bisulphite ion (HSO₃⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that stabilizes into the final adduct . The biphenyl group introduces steric and electronic effects that distinguish this compound from simpler aldehyde-bisulphite adducts. Applications may include organic synthesis (e.g., purification of aldehydes) and industrial stabilization processes, though specific uses are inferred from analogous systems .

特性

CAS番号 |

100482-22-2 |

|---|---|

分子式 |

C14H11NaO5S |

分子量 |

314.29 g/mol |

IUPAC名 |

sodium;hydrogen sulfite;2-oxo-2-(4-phenylphenyl)acetaldehyde |

InChI |

InChI=1S/C14H10O2.Na.H2O3S/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;;1-4(2)3/h1-10H;;(H2,1,2,3)/q;+1;/p-1 |

InChIキー |

RPIHFDBRGBNKHX-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.OS(=O)[O-].[Na+] |

異性体SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.OS(=O)[O-].[Na+] |

正規SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.OS(=O)[O-].[Na+] |

他のCAS番号 |

100482-22-2 |

同義語 |

4-Biphenylglyoxal, monosodium bisulphite |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The reactivity, stability, and applications of 4-biphenylglyoxal, monosodium bisulphite are contextualized below alongside other sodium bisulphite adducts of carbonyl compounds.

Table 1: Comparative Properties of Sodium Bisulphite Adducts

Key Findings

Reactivity: Acetaldehyde reacts readily due to minimal steric hindrance and high carbonyl electrophilicity. Benzaldehyde exhibits reduced reactivity due to steric hindrance from the aromatic ring, limiting bisulphite addition . 4-Biphenylglyoxal combines glyoxal’s dual aldehyde groups with biphenyl steric effects.

Stability: Bisulphite adducts decompose under acidic conditions to regenerate carbonyl compounds .

Applications :

- Flavor Stabilization : Acetaldehyde-bisulphite adducts bind carbonyls in beer, reducing off-flavors. 4-Biphenylglyoxal’s adduct could offer prolonged stability in similar systems due to slower oxidation of bisulphite to sulfate .

- Purification : Bisulphite adducts are used to isolate aldehydes. The biphenylglyoxal adduct’s moderate solubility and crystallinity may facilitate its use in specialized syntheses .

Research Insights and Challenges

- However, glyoxal’s two aldehyde groups may compensate by enabling dual adduct formation .

- Oxidation Resistance : In beer aging, bisulphite adducts oxidize to sulfate, releasing free aldehydes. 4-Biphenylglyoxal’s adduct may resist oxidation longer due to aromatic stabilization, though this requires empirical validation .

- Synthetic Utility : The compound’s crystalline nature and moderate solubility align with purification protocols for complex aldehydes, but its bulkiness may limit compatibility with aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。